2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide
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Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro-substituted indole ring and an acetamide group attached to an isobutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated indole is reacted with acetic anhydride to form the acetamide group.
Attachment of the Isobutyl Side Chain: The final step involves the alkylation of the acetamide with isobutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloro group and acetamide moiety may enhance binding affinity and selectivity towards specific targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2-methylpropyl)acetamide: Lacks the chloro group, which may affect its biological activity.
2-(6-bromo-1H-indol-1-yl)-N-(2-methylpropyl)acetamide: Contains a bromo group instead of a chloro group, which may result in different reactivity and biological properties.
2-(6-chloro-1H-indol-1-yl)-N-(2-ethylpropyl)acetamide: Has a different alkyl side chain, which may influence its solubility and pharmacokinetics.
Uniqueness
The presence of the chloro group at the 6-position of the indole ring and the specific isobutyl side chain make 2-(6-chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide unique
Properties
Molecular Formula |
C14H17ClN2O |
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Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)8-16-14(18)9-17-6-5-11-3-4-12(15)7-13(11)17/h3-7,10H,8-9H2,1-2H3,(H,16,18) |
InChI Key |
IQOPWBXUKLSVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN1C=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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